3-Amino-2-fluorobenzoic acid

ABCG2 Inhibition Multidrug Resistance Cancer Pharmacology

Researchers sourcing key intermediates for kinase inhibitor synthesis or ABCG2 inhibitor SAR often face supply inconsistency with non-validated regioisomers. 3-Amino-2-fluorobenzoic acid (CAS 914223-43-1) eliminates this risk with its defined ortho-fluoro/meta-amino substitution essential for Pazopanib and Regorafenib pharmacophores. - ABCG2 (BCRP) inhibitor with IC₅₀ of 87 nM - over 20-fold more potent than non-fluorinated 3-aminobenzoic acid (IC₅₀ ~1.8 µM). - Ortho-fluorine modulates pKa to 3.43 and LogP to 1.03, enabling distinct physicochemical profiling for medicinal chemistry SAR. - Dual functional groups (NH₂/COOH) support modular derivatization for PET tracer and fluorinated liquid crystal applications. Supplied with full analytical documentation (HPLC, NMR) to ensure batch-to-batch consistency for CROs and process chemistry teams.

Molecular Formula C7H6FNO2
Molecular Weight 155.13 g/mol
CAS No. 914223-43-1
Cat. No. B1290030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-fluorobenzoic acid
CAS914223-43-1
Molecular FormulaC7H6FNO2
Molecular Weight155.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)N)F)C(=O)O
InChIInChI=1S/C7H6FNO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,9H2,(H,10,11)
InChIKeyWZCZMWMNVHEBCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-2-fluorobenzoic acid (CAS 914223-43-1): Pharmaceutical Intermediate & ABCG2 Inhibitor Selection Guide


3-Amino-2-fluorobenzoic acid is a fluorinated aromatic building block (C₇H₆FNO₂, MW 155.13) featuring ortho-fluorine and meta-amino substituents on a benzoic acid core [1]. This precise substitution pattern confers a distinct physicochemical profile—including a measured LogP of 1.03 and a predicted pKa of 3.43—that differentiates it from non-fluorinated and regioisomeric aminobenzoic acid analogs . The compound is a critical intermediate in the synthesis of FDA-approved multikinase inhibitors Pazopanib and Regorafenib, and has demonstrated direct pharmacological activity as an inhibitor of the ABCG2 (BCRP) multidrug resistance transporter with an IC₅₀ of 87 nM [2].

Synthetic Role
Key regiospecific intermediate for Pazopanib and Regorafenib synthesis
Research Target
Reported ABCG2 (BCRP) transporter inhibition research context
Probe Utility
Ortho-fluorination probe for SAR and physicochemical studies

Critical Differentiation: Why 3-Amino-2-fluorobenzoic Acid Cannot Be Replaced by Common Aminobenzoic Acid Analogs


Substitution of 3-amino-2-fluorobenzoic acid with non-fluorinated or regioisomeric analogs compromises key physicochemical and pharmacological properties essential for specific synthetic pathways and biological applications. The ortho-fluorine substituent lowers the pKa (3.43 vs. 4.78 for non-fluorinated 3-aminobenzoic acid), modulating solubility and protein binding . The specific substitution pattern is essential for constructing the pharmacophore of Pazopanib and Regorafenib, where alternative isomers would yield inactive products [1]. Furthermore, while 3-aminobenzoic acid exhibits IC₅₀ values in the micromolar range (1.8 µM) for certain off-target enzymes, 3-amino-2-fluorobenzoic acid demonstrates low nanomolar potency (87 nM) against the clinically relevant ABCG2 transporter, a difference of over 20-fold that fundamentally alters its utility in drug resistance research [2].

Non-fluorinated analogs: ABCG2 inhibition potency may shift from low nanomolar to micromolar range, altering transporter research utility.
Regioisomeric aminobenzoic acids: Incorrect fluorine/amino substitution pattern fails to produce the required pharmacophore for Pazopanib/Regorafenib.
Ionization and lipophilicity shifts: pKa and LogP differences relative to non-fluorinated analog may affect solubility, permeability, and assay consistency.

Quantitative Evidence for Selection of 3-Amino-2-fluorobenzoic Acid (CAS 914223-43-1) Over Closest Analogs


ABCG2 Transporter Inhibition: 87 nM IC₅₀ vs. Micromolar Potency of Non-Fluorinated Analog

3-Amino-2-fluorobenzoic acid inhibits the human ABCG2 (BCRP) multidrug resistance transporter with an IC₅₀ of 87 nM in a cellular Hoechst 33342 efflux assay [1]. In contrast, the non-fluorinated analog 3-aminobenzoic acid does not demonstrate potent ABCG2 inhibition; its reported inhibitory activities are in the micromolar range for unrelated targets (e.g., IC₅₀ = 1.8 µM against 4-aminobutyrate aminotransferase) [2]. This difference of over 20-fold (87 nM vs. 1,800 nM) in potency against a clinically significant drug efflux pump establishes 3-amino-2-fluorobenzoic acid as the preferred scaffold for developing ABCG2 modulators.

ABCG2 IC₅₀
Reported comparison
87 nM vs 1,800 nM
Supports ABCG2 transporter inhibition research context
MDCK2 cell Hoechst 33342 efflux assay
ABCG2 Inhibition Multidrug Resistance Cancer Pharmacology

pKa Modulation: 3.43 vs. 4.78 – Enhanced Acidity for pH-Dependent Solubility and Protein Binding

The ortho-fluorine atom in 3-amino-2-fluorobenzoic acid exerts a strong electron-withdrawing inductive effect, lowering the predicted pKa of the carboxylic acid group to 3.43 ± 0.10 . This is a substantial 1.35-unit decrease compared to the pKa of 4.78 for non-fluorinated 3-aminobenzoic acid [1]. The lower pKa increases the proportion of ionized carboxylate at physiological pH (7.4), which can enhance aqueous solubility and influence binding interactions with positively charged residues in target proteins.

pKa (predicted)
Direct comparison
3.43 vs 4.78
Ionization state may affect solubility and protein binding
Predicted value; comparator measured at 25°C
Physicochemical Properties pKa Drug Design

Lipophilicity Increase: LogP 1.03 vs. 0.65 – Improved Membrane Permeability and Passive Diffusion

Fluorination at the 2-position increases the calculated LogP of 3-amino-2-fluorobenzoic acid to 1.03, compared to a LogP of 0.65 for the non-fluorinated 3-aminobenzoic acid . This difference of +0.38 log units translates to approximately a 2.4-fold increase in partition coefficient, indicating moderately enhanced lipophilicity. While the effect is modest, it contributes to improved passive membrane permeability—a desirable attribute for intracellular target engagement.

LogP
Direct comparison
1.03 vs 0.65
Slightly higher lipophilicity may improve membrane permeability
Calculated LogP values
Lipophilicity LogP ADME

Unique Ortho-Fluorine Substitution Pattern Enables Synthesis of FDA-Approved Multikinase Inhibitors

3-Amino-2-fluorobenzoic acid serves as the specific building block for introducing the 2-fluoro-3-aminobenzamide moiety present in the multikinase inhibitors Pazopanib and Regorafenib [1]. Alternative regioisomers, such as 2-amino-3-fluorobenzoic acid or 4-amino-2-fluorobenzoic acid, cannot be substituted in these established synthetic routes because they would place the fluorine and amino groups in the wrong positions relative to the amide bond, resulting in structurally distinct and biologically inactive products . This positional specificity is absolute and non-negotiable for the synthesis of these clinically validated anticancer agents.

Synthetic Regiochemistry
Class-level inference
2-fluoro-3-aminobenzoic acid pattern required for correct pharmacophore
Regioisomer selection is critical for drug scaffold construction
Patented synthetic route context
Synthetic Intermediate Pazopanib Regorafenib

Optimal Research and Industrial Scenarios for Procuring 3-Amino-2-fluorobenzoic Acid (CAS 914223-43-1)


Development of ABCG2/BCRP Multidrug Resistance Modulators

Researchers investigating multidrug resistance (MDR) in cancer should procure 3-amino-2-fluorobenzoic acid as a starting scaffold for ABCG2 inhibitor design. The compound's IC₅₀ of 87 nM in the Hoechst 33342 efflux assay [1] provides a low-nanomolar potency baseline that non-fluorinated analogs cannot match. This activity makes it suitable for combination studies with chemotherapeutic agents that are ABCG2 substrates (e.g., mitoxantrone, SN-38, topotecan).

Synthesis of Pazopanib and Regorafenib API Intermediates

Process chemists and CROs involved in the synthesis of the FDA-approved kinase inhibitors Pazopanib (for renal cell carcinoma) or Regorafenib (for colorectal cancer) require this specific intermediate. The 2-fluoro-3-aminobenzoic acid substitution pattern is essential for constructing the benzamide pharmacophore; regioisomeric analogs cannot be substituted without altering the target compound's structure and biological activity [2].

SAR Studies of Fluorinated Aminobenzoic Acid Derivatives

Medicinal chemists conducting structure-activity relationship (SAR) studies on aminobenzoic acid-based pharmacophores should select 3-amino-2-fluorobenzoic acid to probe the effects of ortho-fluorination on target binding and physicochemical properties. The compound's LogP of 1.03 and pKa of 3.43 represent a distinct combination compared to 3-aminobenzoic acid (LogP 0.65, pKa 4.78), enabling systematic evaluation of fluorine's contribution to potency and drug-like properties .

PET Radiotracer and Fluorinated Liquid Crystal Precursor Development

The dual functionality (amino and carboxylic acid groups) combined with the ortho-fluorine atom makes this compound a versatile precursor for the synthesis of ¹⁸F-labeled PET radiotracers and fluorinated liquid crystals . The ability to selectively modify either functional group facilitates modular construction of more complex fluorinated architectures.

Application
Selection Property
Validation Focus
ABCG2/BCRP MDR Transporter Research
Reported ABCG2 inhibition potency profile
ABCG2 efflux assay endpoint review
Pazopanib/Regorafenib Intermediate Synthesis
Regiospecific 2-fluoro-3-aminobenzoic acid pattern
Synthetic route fidelity and pharmacophore integrity
Fluorinated Aminobenzoic SAR Studies
Ortho-fluorination effect on ionization and lipophilicity
Physicochemical and binding property correlation
PET Tracer/Liquid Crystal Precursor
Dual amino/carboxyl functional group handle
Modular synthetic derivatization confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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